5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(E)-2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a piperazine ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the thiophene and oxazole rings through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-{5-[4-(4-methoxyphenyl)piperazin-1-yl]thiophen-2-yl}ethan-1-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
Uniqueness
5-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[(E)-2-thiophen-2-ylethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H20N4O2S/c1-26-17-6-4-16(5-7-17)24-10-12-25(13-11-24)21-19(15-22)23-20(27-21)9-8-18-3-2-14-28-18/h2-9,14H,10-13H2,1H3/b9-8+ |
InChI Key |
DOQXYMPPNNOHIT-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CS4)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CS4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.